molecular formula C23H16O7S B2731943 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929456-25-7

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No. B2731943
CAS RN: 929456-25-7
M. Wt: 436.43
InChI Key: DVRBQZFZKIHNJG-JJFYIABZSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety . This moiety is common in a variety of natural products and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar moieties can undergo reactions like Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Scientific Research Applications

Environmental Chemistry

Water Treatment: The sulfonate group enhances water solubility, making the compound suitable for water treatment applications. Researchers have explored its potential as an adsorbent for removing heavy metals or organic pollutants from contaminated water. Its stability and selectivity are critical factors for practical implementation.

Photocatalysis: The benzofuran scaffold can act as a photocatalyst under UV or visible light. Researchers are investigating its ability to degrade organic pollutants through photochemical reactions. Potential applications include wastewater treatment and air purification.

properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7S/c1-14-2-6-17(7-3-14)31(25,26)30-16-5-8-18-20(12-16)29-22(23(18)24)11-15-4-9-19-21(10-15)28-13-27-19/h2-12H,13H2,1H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRBQZFZKIHNJG-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

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